molecular formula C14H18O3 B13819278 (E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one

(E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one

Cat. No.: B13819278
M. Wt: 234.29 g/mol
InChI Key: NVCDMNDQOPHHAQ-VOTSOKGWSA-N
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Description

Dihydrosorbicillin is a secondary metabolite belonging to the sorbicillinoid family, which are a group of yellow pigments produced by various fungi, including species of Penicillium and Trichoderma . These compounds are known for their complex structures and diverse biological activities, making them of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrosorbicillin can be synthesized through the oxidative dearomatisation of sorbicillin. This process involves the use of an FAD-dependent monooxygenase enzyme, which converts sorbicillin to dihydrosorbicillin . The reaction typically occurs under mild conditions, with the enzyme being expressed in Escherichia coli and the reaction carried out in an aqueous medium.

Industrial Production Methods

Industrial production of dihydrosorbicillin involves the fermentation of fungi such as Penicillium chrysogenum. The fungi are grown in liquid cultures containing malt extract media, and the compound is isolated from the culture broth through various purification techniques, including mass-directed purification .

Chemical Reactions Analysis

Types of Reactions

Dihydrosorbicillin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as FAD-dependent monooxygenase for oxidation and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents.

Major Products

The major products formed from these reactions include dihydrosorbicillinol, which is a key intermediate in the biosynthesis of other sorbicillinoids .

Mechanism of Action

The mechanism of action of dihydrosorbicillin involves its conversion to dihydrosorbicillinol by the enzyme FAD-dependent monooxygenase. This conversion is a key step in the biosynthesis of other sorbicillinoids, which exhibit various biological activities. The molecular targets and pathways involved in these activities include inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Dihydrosorbicillin is unique among sorbicillinoids due to its specific structure and biological activities. Similar compounds include:

These compounds share similar biosynthetic pathways but differ in their specific structures and activities, highlighting the uniqueness of dihydrosorbicillin.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hex-2-en-1-one

InChI

InChI=1S/C14H18O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h6-8,16-17H,4-5H2,1-3H3/b7-6+

InChI Key

NVCDMNDQOPHHAQ-VOTSOKGWSA-N

Isomeric SMILES

CCC/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O

Canonical SMILES

CCCC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O

Origin of Product

United States

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